molecular formula C9H8ClN3S B7578396 N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine

N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine

Cat. No. B7578396
M. Wt: 225.70 g/mol
InChI Key: LPCMWMAFKKGXIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine, also known as CTZ, is a well-known compound in the field of medicinal chemistry. It is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. CTZ has been widely studied for its potential therapeutic applications due to its unique properties, such as its ability to inhibit certain enzymes and its anti-inflammatory effects.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine is not fully understood. However, it is believed to work by inhibiting certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine has been shown to have antimicrobial activity against a number of bacterial and fungal species.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine in lab experiments is its low toxicity. It has been shown to have minimal side effects in animal models, making it a safe compound to use in research. However, one limitation of N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are a number of future directions for research on N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine. One area of interest is its potential use as a treatment for Alzheimer's disease. N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine has been shown to inhibit the formation of amyloid beta, which is believed to play a role in the development of Alzheimer's disease. Another area of interest is its potential use as an anticancer agent. N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine has been shown to inhibit the growth of a number of different types of cancer cells, and further research is needed to determine its potential as a cancer treatment. Finally, research on the mechanism of action of N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine is needed to fully understand how it works and to identify potential new therapeutic targets.

Synthesis Methods

The synthesis of N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine involves the reaction of 4-chlorobenzyl chloride with thiosemicarbazide in the presence of a base, such as sodium hydroxide. The resulting product is then treated with acetic anhydride to yield N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine. The overall reaction can be represented as follows:

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antimicrobial, and anticancer properties. N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine has been studied as a potential treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3S/c10-8-3-1-7(2-4-8)5-11-9-13-12-6-14-9/h1-4,6H,5H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCMWMAFKKGXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=NN=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine

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